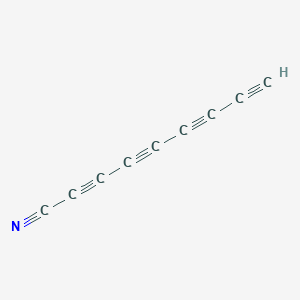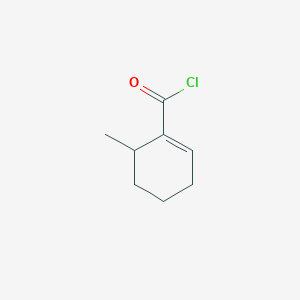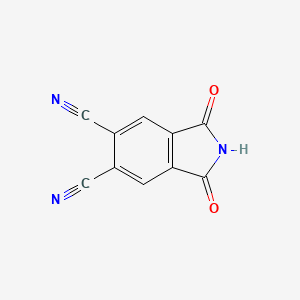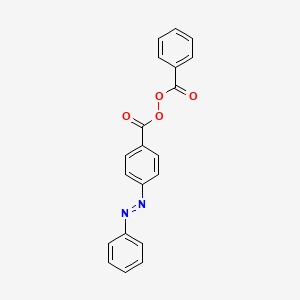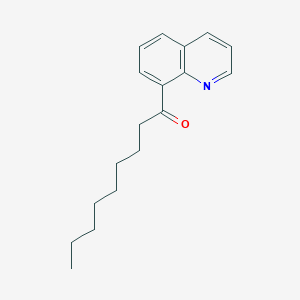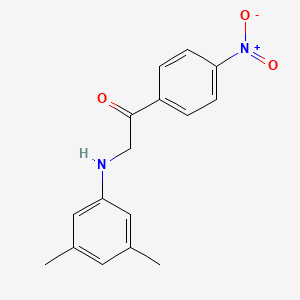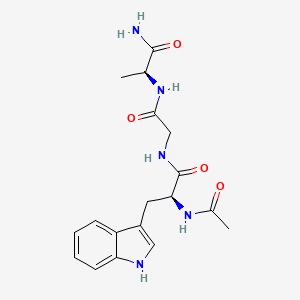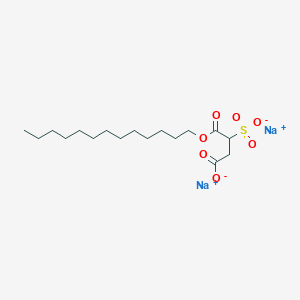
Disodium 4-oxo-3-sulfonato-4-(tridecyloxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 4-oxo-3-sulfonato-4-(tridecyloxy)butanoate is a chemical compound with the molecular formula C17H30Na2O7S. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound is characterized by its sulfonate group, which imparts water solubility, and a long hydrophobic alkyl chain, which provides surface activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-oxo-3-sulfonato-4-(tridecyloxy)butanoate typically involves the following steps:
Esterification: The initial step involves the esterification of a suitable alcohol, such as tridecanol, with a butanoic acid derivative.
Sulfonation: The ester is then subjected to sulfonation using reagents like sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors for esterification and sulfonation.
Purification: Employing purification techniques such as crystallization or distillation to obtain the pure compound.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Disodium 4-oxo-3-sulfonato-4-(tridecyloxy)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted butanoate derivatives.
Scientific Research Applications
Disodium 4-oxo-3-sulfonato-4-(tridecyloxy)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants in various industrial processes.
Mechanism of Action
The mechanism of action of disodium 4-oxo-3-sulfonato-4-(tridecyloxy)butanoate involves its ability to reduce surface tension and form micelles. The compound’s hydrophobic alkyl chain interacts with non-polar substances, while the hydrophilic sulfonate group interacts with water, facilitating the solubilization of hydrophobic compounds. This property is crucial in its applications as a surfactant and detergent.
Comparison with Similar Compounds
Similar Compounds
Disodium 4-hexadecyl 2-sulphonatosuccinate: Similar in structure but with a longer alkyl chain.
Disodium laureth sulfosuccinate: Contains an ethoxylated alkyl chain, providing different surfactant properties.
Uniqueness
Disodium 4-oxo-3-sulfonato-4-(tridecyloxy)butanoate is unique due to its specific alkyl chain length and the presence of both sulfonate and ester functional groups. This combination imparts distinct solubility and surface activity characteristics, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
68133-71-1 |
|---|---|
Molecular Formula |
C17H30Na2O7S |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
disodium;4-oxo-3-sulfonato-4-tridecoxybutanoate |
InChI |
InChI=1S/C17H32O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-24-17(20)15(14-16(18)19)25(21,22)23;;/h15H,2-14H2,1H3,(H,18,19)(H,21,22,23);;/q;2*+1/p-2 |
InChI Key |
QEYSCNOGYNCDLA-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


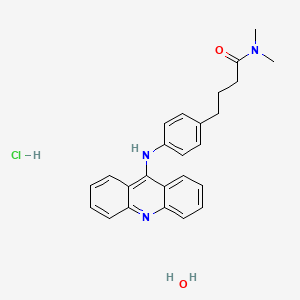
![1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14467934.png)
